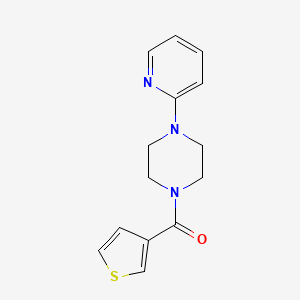

1-(pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación

TB Treatment Potential

Macozinone, a compound undergoing clinical studies for TB treatment, showcases the significance of piperazine derivatives in developing new TB drug regimens. Macozinone targets the Mycobacterium tuberculosis enzyme involved in cell wall synthesis, highlighting the role of piperazine-based compounds in combating TB (Makarov & Mikušová, 2020).

Versatility in Medicinal Chemistry

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The structural flexibility of piperazine allows for significant medicinal potential, underlining the importance of such derivatives in drug design and development (Rathi et al., 2016).

The structural diversity and pharmacophoric features of piperazine derivatives contribute to their wide-ranging pharmaceutical applications. This diversity facilitates the exploration of new therapeutic areas, including central nervous system (CNS) disorders, showcasing piperazine's potential in creating novel CNS-acting drugs (Saganuwan, 2017).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if the user feels unwell .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways

Análisis Bioquímico

Biochemical Properties

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has been found to interact with serotonin (5-HT) reuptake, showing effective inhibition . This suggests that it may interact with enzymes and proteins involved in the serotonin pathway .

Cellular Effects

In cellular studies, (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has shown potential antidepressant effects . It was found to effectively antagonize the depletion of serotonin in the hypothalamus, an effect induced by p-chloroamphetamine (PCA) . This suggests that the compound may influence cell function by modulating serotonin levels .

Molecular Mechanism

The molecular mechanism of (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone is likely related to its interaction with the serotonin pathway . By inhibiting the reuptake of serotonin, it may affect the availability of this neurotransmitter in the synaptic cleft, thereby influencing neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has shown stability in human liver microsomes . This suggests that it may have good pharmacokinetic properties, which could influence its effects over time .

Dosage Effects in Animal Models

In animal models, (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has shown promising results in antidepressant studies

Metabolic Pathways

Given its interaction with the serotonin pathway, it may be metabolized by enzymes involved in this pathway .

Propiedades

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-14(12-4-10-19-11-12)17-8-6-16(7-9-17)13-3-1-2-5-15-13/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBYXNEDSRRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)

![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2755341.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)

![N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2755351.png)

![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)